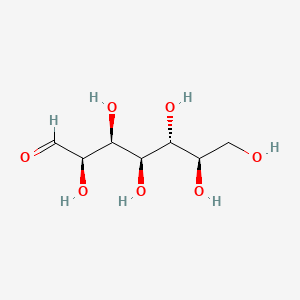
D-glycero-D-gluco-Heptose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.
Industrial Production Methods
In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride for esterification, and alkyl halides for ether formation.
Major Products Formed
Oxidation: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.
Reduction: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Mecanismo De Acción
The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.
(2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.
Uniqueness
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.
Propiedades
Fórmula molecular |
C7H14O7 |
|---|---|
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1 |
Clave InChI |
YPZMPEPLWKRVLD-CJZRUXIPSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


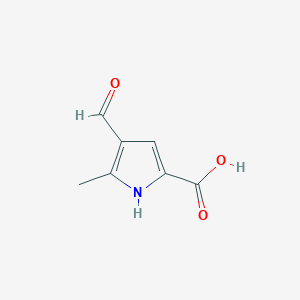
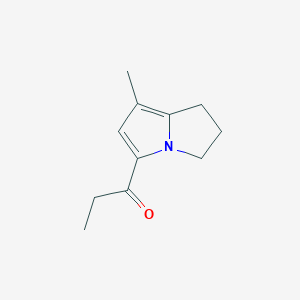

![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)
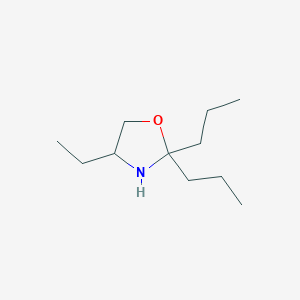
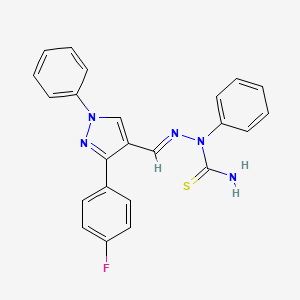
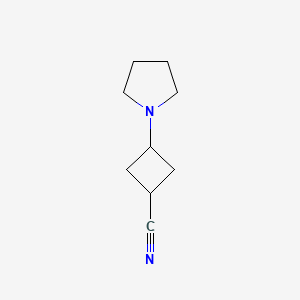
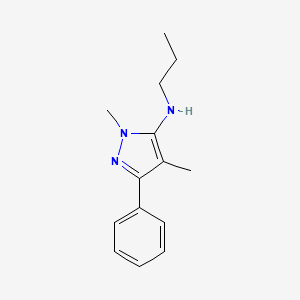
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
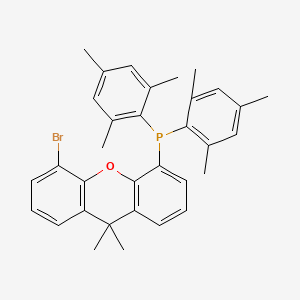
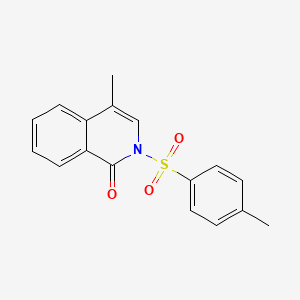
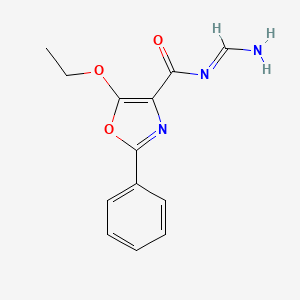
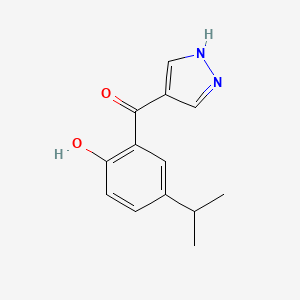
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)
